molecular formula C24H29N5O3S B11403612 N,6-bis(4-ethoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N,6-bis(4-ethoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11403612
M. Wt: 467.6 g/mol
InChI Key: AHRKCRQQUHIQPA-UHFFFAOYSA-N
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Description

N,6-BIS(4-ETHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolo-thiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazine ring, which is further substituted with ethoxyphenyl and propyl groups, contributing to its unique chemical properties.

Preparation Methods

The synthesis of N,6-BIS(4-ETHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of p-ethoxyaniline with 1-(4-ethoxyphenyl)-5-methyl-1,2,3-triazol-4-carboxylic acid . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of N,6-BIS(4-ETHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The triazole and thiadiazine rings enable the compound to bind to specific enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit the enzyme PARP-1, which is involved in DNA repair, thereby inducing apoptosis in cancer cells . Additionally, the compound can interact with other molecular targets such as EGFR, further contributing to its anticancer effects .

Comparison with Similar Compounds

N,6-BIS(4-ETHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other similar compounds such as:

The uniqueness of N,6-BIS(4-ETHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substituents, which contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C24H29N5O3S

Molecular Weight

467.6 g/mol

IUPAC Name

N,6-bis(4-ethoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C24H29N5O3S/c1-4-7-20-26-27-24-29(20)28-21(16-8-12-18(13-9-16)31-5-2)22(33-24)23(30)25-17-10-14-19(15-11-17)32-6-3/h8-15,21-22,28H,4-7H2,1-3H3,(H,25,30)

InChI Key

AHRKCRQQUHIQPA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)OCC)C4=CC=C(C=C4)OCC

Origin of Product

United States

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